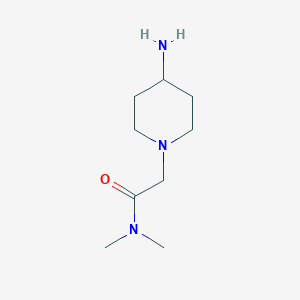

2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide

Description

Significance of Piperidine-Containing Scaffolds in Chemical Research

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceutical drugs. nih.gov This structural motif is prevalent in a vast number of active pharmaceuticals, underscoring its importance in medicinal chemistry. sigmaaldrich.comuni.lu Piperidine derivatives are key components in over twenty classes of pharmaceuticals and are also found in naturally occurring alkaloids. nih.gov

The widespread use of piperidine scaffolds in drug discovery can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can influence a molecule's solubility, lipophilicity, and other properties that are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. sigmaaldrich.comuni.lu

Enhancement of Biological Activities: The three-dimensional structure of the piperidine ring allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. sigmaaldrich.comuni.lu

Improved Pharmacokinetic Properties: The presence of a piperidine moiety can positively impact a drug candidate's pharmacokinetic profile, contributing to better bioavailability and a more desirable duration of action. sigmaaldrich.comuni.lu

The versatility of the piperidine scaffold makes it a privileged structure in the development of treatments for a wide range of conditions, including neurological disorders, metabolic diseases, and infectious agents. americanelements.com

Rationale for Academic Investigation of 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide as a Molecular Entity

The academic interest in this compound stems from the unique combination of its structural components: a 4-aminopiperidine (B84694) core and an N,N-dimethylacetamide side chain. This specific arrangement of functional groups suggests potential for this molecule to serve as a versatile building block in the synthesis of more complex compounds with interesting pharmacological properties.

The 4-aminopiperidine portion of the molecule is a known pharmacophore that has been explored for its potential in developing cognition-enhancing drugs. nih.govatamanchemicals.com The primary amine group at the 4-position of the piperidine ring provides a key site for further chemical modification, allowing for the exploration of structure-activity relationships.

The N,N-dimethylacetamide group, on the other hand, can influence the molecule's solubility and ability to cross biological membranes. The acetamide (B32628) moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets. archivepp.com

Therefore, the investigation of this compound is driven by the hypothesis that the combination of these two structural motifs could lead to the discovery of novel compounds with unique therapeutic potential. Its value lies in its potential as a scaffold for the creation of new chemical libraries to be screened for a variety of biological activities.

Overview of Prior Research on Related Structural Motifs

While specific research on this compound is not extensively documented in publicly available literature, a significant body of research exists on its constituent structural motifs.

4-Aminopiperidine Derivatives: Research has shown that analogues of 4-aminopiperidine can exhibit potent cognition-enhancing activity. nih.govatamanchemicals.com Studies have explored how modifications to the 4-aminopiperidine core can lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's disease. nih.govatamanchemicals.com

Acetamide Derivatives: The acetamide functional group is a common feature in a wide array of pharmaceuticals. archivepp.com Researchers have synthesized and evaluated numerous acetamide derivatives for their potential as anti-inflammatory agents, particularly as selective COX-II inhibitors. archivepp.com The acetamide moiety can be crucial for a compound's interaction with its biological target and can be modified to fine-tune its pharmacokinetic properties. archivepp.com

The collective body of research on these related structural motifs provides a strong foundation for the investigation of this compound. The known biological activities of both the 4-aminopiperidine core and the acetamide side chain suggest that their combination in a single molecule could result in a compound with novel and potentially valuable pharmacological properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-11(2)9(13)7-12-5-3-8(10)4-6-12/h8H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPNKVFDLURNGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CN1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Derivatization

Historical and Current Synthetic Routes for 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide

The synthesis of this compound typically involves the N-alkylation of a 4-aminopiperidine (B84694) precursor. The most common and direct route is the nucleophilic substitution reaction between a protected 4-aminopiperidine and an activated acetyl group derivative.

A historically prevalent and current synthetic strategy involves the reaction of 4-aminopiperidine with 2-chloro-N,N-dimethylacetamide. In this SN2 reaction, the secondary amine of the piperidine (B6355638) ring acts as a nucleophile, displacing the chloride from the chloroacetamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion. The primary amino group at the 4-position is generally less reactive to alkylation under these conditions due to steric hindrance and electronic effects, but protection may be employed to ensure selectivity.

Key Precursors:

4-Aminopiperidine (or its protected forms, e.g., N-Boc-4-aminopiperidine)

2-chloro-N,N-dimethylacetamide

General Reaction Scheme: The core reaction involves the coupling of these two building blocks. The choice of solvent and base is critical for optimizing the reaction conditions.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses on maximizing yield, minimizing reaction time, and simplifying purification. Key parameters for optimization include the choice of solvent, base, temperature, and reaction technology.

Commonly used solvents for N-alkylation reactions include polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). The choice of base is also crucial, with inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) being frequently used to scavenge the acid produced.

Modern optimization techniques have explored alternative energy sources to traditional heating. For instance, microwave irradiation has been shown to significantly accelerate N-alkylation reactions, often leading to higher yields in shorter time frames, sometimes even in aqueous media, which is a greener alternative. researchgate.net Another advanced approach is the use of catalytic reaction distillation, a technology that combines reaction and product separation in a single unit, which can improve yield, simplify the process, and reduce energy consumption. google.com

Table 1: Comparison of Reaction Conditions for N-Alkylation

| Parameter | Conventional Method | Optimized/Modern Method | Rationale for Optimization |

|---|---|---|---|

| Solvent | DMF, Acetonitrile | Propylene Carbonate, Water researchgate.netnih.gov | Reduced toxicity, improved sustainability |

| Base | K₂CO₃, TEA | Polymer-supported bases | Simplified purification (filtration) |

| Temperature | 80-120 °C | Room Temperature or Microwave | Energy efficiency, reduced side products |

| Duration | 12-24 hours | 10-60 minutes (Microwave) | Increased throughput |

Stereoselective Synthesis Approaches to Chiral Analogs

The development of chiral analogs of this compound, where stereocenters are introduced on the piperidine ring, requires sophisticated stereoselective synthetic methods. Such analogs are crucial for studying structure-activity relationships, as different stereoisomers can have vastly different biological activities.

Several strategies have been developed for the asymmetric synthesis of substituted piperidines:

Enzymatic Dynamic Asymmetric Transamination: This method can be used to synthesize chiral amines from prochiral ketones. An appropriate fluoroketone precursor, for example, could be converted into a syn-3-fluoro-4-aminopiperidine derivative with high diastereoselectivity and enantiomeric excess using a transaminase enzyme. scientificupdate.com

Asymmetric Hydrogenation: Chiral catalysts can be used for the asymmetric hydrogenation of pyridine precursors. For instance, a substituted pyridine can be reduced to a chiral piperidine using a rhodium or ruthenium catalyst with a chiral ligand, establishing the desired stereochemistry. scientificupdate.com

Gold-Catalyzed Cyclization: A modular approach involves the gold-catalyzed cyclization of N-homopropargyl amides to form cyclic imidates, which can then be reduced to afford highly substituted piperidines with excellent diastereoselectivity. nih.gov This method offers flexibility in introducing various substituents onto the piperidine core. nih.gov

These methods allow for precise control over the three-dimensional structure of the molecule, enabling the synthesis of specific enantiomers or diastereomers for pharmacological evaluation.

Integration of Green Chemistry Principles in Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. The synthesis of this compound and its analogs can be made more sustainable by addressing several key areas.

Safer Solvents: A primary focus is replacing hazardous polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP), which have reproductive toxicity concerns. acsgcipr.org Propylene carbonate has emerged as a viable green alternative for N-alkylation reactions, serving as both a solvent and, in some cases, the alkylating agent itself, eliminating the need for genotoxic alkyl halides. nih.gov Deep eutectic solvents (DESs), such as those based on choline chloride and lactic acid, also offer a sustainable, metal-free medium for alkylation reactions at mild conditions. rsc.org

Atom Economy: Synthetic routes are designed to maximize the incorporation of atoms from the reactants into the final product. Reductive N-alkylation is a prime example of an atom-economical reaction. This one-pot approach uses a reducing agent (e.g., HOAc/Zn) to convert a nitroarene to an amine in situ, which then reacts with a carbonyl compound to form the N-alkylated product, often with excellent yield and control over mono-alkylation. nih.gov

Alternative Reagents: Replacing hazardous reagents is another key goal. For instance, direct amination of alcohols or Trost allylic amination can serve as greener alternatives to traditional SN2 reactions that use alkyl halides, which are often mutagenic. acsgcipr.org

Design and Synthesis of this compound Derivatives and Analogs

The 2-(4-aminopiperidin-1-yl)acetamide scaffold is a versatile template for creating derivatives and analogs with tailored properties. Modifications can be made at several positions: the primary amine at the 4-position, the piperidine ring itself, or the N,N-dimethylamide group.

Synthesis of these analogs often follows the same core chemistry—N-alkylation of a substituted piperidine or subsequent functionalization of the primary amine. For example, the synthesis of 2-(4-Aminopiperidin-1-YL)-N,N-diethylacetamide follows an identical pathway, simply substituting 2-chloro-N,N-diethylacetamide as the starting material. biosynth.com Multi-component reactions, such as the Ugi four-component reaction, provide a powerful tool for rapidly generating complex 4-aminopiperidine-4-carboxylic acid derivatives, demonstrating the scaffold's utility in creating diverse molecular architectures.

Rational Design Strategies for Structural Diversification

Rational design aims to create new molecules with improved efficacy, selectivity, or pharmacokinetic profiles based on an understanding of the biological target. For scaffolds related to 4-aminopiperidine, structure-activity relationship (SAR) studies are fundamental. nih.gov

By systematically modifying the structure and assessing the impact on biological activity, researchers can build a pharmacophore model. For instance, in the development of CCR5 antagonists for HIV-1 entry inhibition, the 4-substituted-4-aminopiperidine motif was identified as a key building block. nih.gov Rational design guided the synthesis of various analogs to optimize binding affinity and bioavailability. nih.gov Similarly, SAR studies on N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways have led to the identification of potent antitumor agents. nih.gov Computational tools are often employed in this process to predict how structural changes will affect a molecule's interaction with its target. frontiersin.org

Combinatorial Chemistry and Library Synthesis Techniques

To explore a wide chemical space efficiently, combinatorial chemistry and parallel synthesis are employed to generate large libraries of related compounds. nih.gov The 4-aminopiperidine scaffold is well-suited for these high-throughput techniques.

A common approach is solid-phase synthesis, where the piperidine core is attached to a resin support. 5z.com Using a "mix and split" strategy, the resin beads can be divided and reacted with a diverse set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to modify the primary amine. 5z.com Subsequent cleavage from the resin yields a large library of discrete compounds, each with a unique modification. This method was used to produce a 10,000-member library based on a piperazine-2-carboxamide scaffold, a structurally related core. 5z.com Such libraries are invaluable for high-throughput screening to identify initial "hit" compounds in the drug discovery process. nih.gov

Table 2: Examples of Synthesized Analogs and Derivatives

| Compound Name | Modification from Parent Compound | Synthetic Approach |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-N,N-diethylacetamide biosynth.com | N,N-dimethyl group replaced with N,N-diethyl | N-alkylation with 2-chloro-N,N-diethylacetamide |

| N'-Boc-4-methyl-4-aminopiperidine nih.gov | Methyl group at C4, Boc-protected amine | Alkylation of isonipecotate followed by Curtius rearrangement |

| Carfentanil | Carboxylic acid derivative at C4 | Ugi four-component reaction |

| syn-3-Fluoro-4-aminopiperidine derivatives scientificupdate.com | Fluorine atom at C3 | Asymmetric hydrogenation or enzymatic transamination |

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry aimed at modifying a molecule's properties—such as potency, selectivity, metabolic stability, and pharmacokinetic profile—while retaining its primary biological activity. Within the this compound scaffold, the N,N-dimethylacetamide moiety presents a key opportunity for such modifications. The amide bond, while structurally important, can be susceptible to metabolic cleavage. Replacing it with more robust isosteres can lead to compounds with improved drug-like properties.

Common bioisosteres for amide groups include various five-membered heterocycles, which can mimic the steric and electronic properties of the trans-amide bond. nih.gov Key examples that have been successfully employed to enhance metabolic stability and other pharmacological parameters include 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. nih.govnih.gov

For instance, the replacement of an amide with a 1,2,4-oxadiazole or a 1,3,4-oxadiazole has been shown to improve metabolic stability in dipeptidyl peptidase-4 (DPP-4) inhibitors and mGlu7 negative allosteric modulators (NAMs), respectively. nih.gov Similarly, the 1,4-disubstituted 1,2,3-triazole scaffold is considered an excellent isostere for the trans-amide bond. nih.gov These replacements can offer advantages by introducing a rigid, stable core that is less prone to enzymatic degradation while maintaining the necessary geometry for target binding.

The table below outlines potential bioisosteric replacements for the N,N-dimethylacetamide group and their rationale.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement | Key Properties Mimicked |

| N,N-dimethylacetamide | 1,2,4-Oxadiazole | Improved metabolic stability; resistance to hydrolysis. nih.govnih.gov | H-bond acceptor capacity, steric profile. |

| N,N-dimethylacetamide | 1,3,4-Oxadiazole | Enhanced metabolic stability and CNS penetration in certain scaffolds. nih.gov | Dipole moment, steric bulk. |

| N,N-dimethylacetamide | 1,2,3-Triazole (1,4-disubstituted) | Mimics trans-amide bond configuration; chemically stable. nih.gov | Planarity, H-bond acceptor sites. |

Role as a Key Intermediate in Complex Molecule Synthesis

The this compound structure represents a class of functionalized piperidine building blocks that are critical for the assembly of complex pharmaceutical agents. biosynth.com The primary amine on the piperidine ring serves as a nucleophilic handle for coupling with various electrophilic partners, such as heterocyclic halides, to construct larger, more intricate molecules.

A prominent example of the utility of this scaffold is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. researchgate.net The drug Linagliptin, for instance, incorporates an (R)-3-aminopiperidine moiety into its core structure. researchgate.netcbijournal.com The synthesis involves the coupling of this aminopiperidine intermediate with a substituted xanthine backbone. cbijournal.com

The general synthetic pathway for such complex molecules involves the following key steps:

Synthesis of the Core Heterocycle: Preparation of the complex, often multi-cyclic, core structure which contains a reactive site (e.g., a halogenated position). In the case of Linagliptin, this is a substituted bromoxanthine derivative. cbijournal.com

Coupling Reaction: A nucleophilic substitution reaction where the primary amine of the aminopiperidine derivative displaces a leaving group (like bromide) on the core heterocycle. This step is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) in the presence of a base like potassium carbonate. cbijournal.comtaylorandfrancis.com

Deprotection (if necessary): If the aminopiperidine intermediate contains protecting groups, a final deprotection step is required to yield the active pharmaceutical ingredient.

The table below details the components involved in the synthesis of a Linagliptin-type molecule, highlighting the role of the aminopiperidine intermediate.

| Component Role | Chemical Entity Example | Solvent/Reagent | Purpose |

| Core Heterocycle | 8-Bromo-xanthine derivative cbijournal.com | - | Provides the main pharmacophore scaffold. |

| Key Intermediate | (R)-3-Aminopiperidine researchgate.netcbijournal.com | - | Introduces the crucial piperidine ring that interacts with the target enzyme. |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) cbijournal.com | - | Facilitates the dissolution of reactants and the coupling reaction. mdpi.com |

| Base | Potassium Carbonate (K2CO3) cbijournal.com | - | Acts as a proton scavenger to drive the nucleophilic substitution forward. |

This synthetic strategy underscores the importance of this compound and related aminopiperidine derivatives as indispensable intermediates. Their structural features allow for their efficient incorporation into complex molecular architectures, enabling the development of novel therapeutics.

Sophisticated Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are fundamental to confirming the molecular structure and understanding the electronic and vibrational states of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying dynamic processes such as conformational changes. montana.edu For a molecule like 2-(4-Aminopiperidin-1-yl)-N,N-dimethylacetamide, ¹H and ¹³C NMR would provide the primary evidence for its covalent framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the N,N-dimethyl groups, and the methylene bridge. A key feature in molecules containing an N,N-dimethylacetamide group is the magnetic non-equivalence of the two methyl groups due to the high rotational barrier of the amide C-N bond. montana.edu This results in two separate singlets for these methyl groups, with one being cis to the carbonyl oxygen and the other trans. montana.edu The protons on the piperidine ring would exhibit complex splitting patterns (multiplets) due to spin-spin coupling, with their chemical shifts indicating whether they are in axial or equatorial positions, thus providing insight into the ring's conformation.

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed to establish through-space proximity of protons, further confirming stereochemical assignments and preferred conformations in solution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N(CH₃)₂ (cis to C=O) | ~2.9 | Singlet |

| N(CH₃)₂ (trans to C=O) | ~3.0 | Singlet |

| CO-CH₂-N | ~3.2 | Singlet |

| Piperidine-H (axial, C2/C6) | 1.8 - 2.0 | Multiplet |

| Piperidine-H (equatorial, C2/C6) | 2.8 - 3.0 | Multiplet |

| Piperidine-H (axial, C3/C5) | 1.2 - 1.4 | Multiplet |

| Piperidine-H (equatorial, C3/C5) | 1.9 - 2.1 | Multiplet |

| Piperidine-H (C4) | 2.6 - 2.8 | Multiplet |

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of a compound. For this compound (C₉H₁₉N₃O), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. uni.lu The monoisotopic mass is calculated to be 185.15282 Da. uni.lu Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the proposed structure by identifying characteristic fragments corresponding to the piperidine and dimethylacetamide moieties.

Table 2: Predicted Mass Spectrometry Data for this compound uni.lu

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₉H₁₉N₃O |

| Monoisotopic Mass | 185.15282 Da |

| [M+H]⁺ | 186.16010 m/z |

| [M+Na]⁺ | 208.14204 m/z |

Note: Data is based on predicted values from computational models.

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. rsc.org For this compound, the IR spectrum would prominently feature a strong absorption band corresponding to the C=O (amide) stretching vibration, typically found in the range of 1630-1680 cm⁻¹. Other key signals would include N-H stretching vibrations from the primary amine group on the piperidine ring (around 3300-3500 cm⁻¹), C-N stretching vibrations, and various C-H bending and stretching modes.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The combination of IR and Raman spectra offers a comprehensive vibrational profile of the molecule, which can also be used to study intermolecular interactions, such as hydrogen bonding involving the amine and amide groups.

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Tertiary Amide | C=O Stretch | 1630 - 1680 |

| Methylene/Methyl | C-H Stretch | 2850 - 3000 |

| Amine | C-N Stretch | 1020 - 1250 |

X-ray Crystallography for Solid-State Structural and Conformational Insights

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, this technique would be essential for unambiguously determining its three-dimensional arrangement in the crystalline state. researchgate.netmdpi.com

For related acetamide (B32628) structures, X-ray analysis has confirmed the planarity of the amide group and has detailed intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov For the title compound, X-ray crystallography would reveal the conformation of the piperidine ring (likely a chair form), the orientation of the N,N-dimethylacetamide substituent on the ring, and the network of intermolecular hydrogen bonds formed by the primary amine and the amide carbonyl oxygen.

Conformational Dynamics and Preferred Orientations in Solution

In solution, this compound is expected to exist as an equilibrium of different conformers. The primary sources of conformational flexibility are the piperidine ring and rotation around the various single bonds. The piperidine ring is expected to predominantly adopt a chair conformation to minimize steric strain. The substituent at the C4 position (the amino group) can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable.

Furthermore, the N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides have been studied for their conformational preferences in different solvents, showing that both gauche and cis conformers can exist, with their population ratio being dependent on solvent polarity. nih.gov A similar dynamic equilibrium is expected for this compound, influenced by intramolecular and intermolecular hydrogen bonding possibilities. Variable-temperature NMR studies could be employed to investigate the energetics of these conformational exchange processes.

Determination of Enantiomeric Purity and Absolute Configuration

The parent compound this compound is achiral and therefore does not have enantiomers. However, if a chiral center were introduced, for instance by substitution on the piperidine ring or the acetamide group, the determination of enantiomeric purity and absolute configuration would become critical.

Methods for this determination include chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.com In NMR, a CSA forms diastereomeric complexes with the enantiomers, leading to separate signals in the spectrum, allowing for quantification of the enantiomeric excess. mdpi.com The absolute configuration of a single enantiomer can often be assigned by comparing the chemical shift differences in the resulting diastereomeric species. mdpi.com While not applicable to the parent compound, this methodology is standard for its potential chiral derivatives. nih.gov

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction capabilities. researchgate.netresearchgate.netnih.gov For 2-(4-aminopiperidin-1-yl)-N,N-dimethylacetamide, DFT can be employed to calculate key descriptors that predict its chemical behavior.

Furthermore, the Molecular Electrostatic Potential (ESP) map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the ESP map would likely show negative potential around the carbonyl oxygen and primary amine nitrogen, indicating their role as hydrogen bond acceptors and donors, respectively. These quantum mechanical descriptors are invaluable for predicting how the molecule will interact with biological targets. acs.org

| QM Parameter | Significance for this compound |

|---|---|

| HOMO Energy | Indicates the energy of the outermost electrons; relates to the molecule's capacity to donate electrons in a reaction. The primary amine would be a likely region of high HOMO density. |

| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | A primary indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (ESP) | Visualizes charge distribution, identifying sites for electrostatic interactions, particularly hydrogen bonding at the amine and carbonyl groups. |

| Global Reactivity Descriptors (Hardness, Softness) | Derived from HOMO/LUMO energies, these values quantify the molecule's resistance to change in its electron distribution, further refining reactivity predictions. nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time, offering critical insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.net For this compound, MD simulations can reveal the preferred conformations of the piperidine (B6355638) ring (e.g., chair, boat, or twist-boat) and the rotational freedom of the N,N-dimethylacetamide side chain.

In a biological context, MD simulations are frequently used to assess the stability of a ligand within a protein's binding site. nih.govnih.gov Studies on similar piperidine-containing compounds have used MD simulations lasting for hundreds of nanoseconds to validate docking poses and confirm the stability of the ligand-protein complex. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored; a stable RMSD value over time suggests the complex is in a stable equilibrium. nih.gov

Additionally, MD simulations in an explicit solvent (like water) can elucidate how the molecule interacts with its environment. Analyses such as the Radial Distribution Function (RDF) can quantify the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the primary amine), while the Solvent Accessible Surface Area (SASA) can measure the exposure of different parts of the molecule to the solvent. This information is crucial for understanding the molecule's solubility and pharmacokinetic properties. researchgate.net

| MD Simulation Analysis | Purpose and Application |

|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, used to assess the conformational stability of the molecule or a ligand-protein complex. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the molecule by measuring fluctuations of individual atoms. |

| Radius of Gyration (Rg) | Indicates the compactness of the molecule's structure over the course of the simulation. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the molecule and solvent or a protein target, quantifying interaction stability. researchgate.net |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to solvent, providing insights into solubility and hydrophobic interactions. researchgate.net |

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds

The this compound structure can serve as a scaffold in both ligand-based and structure-based drug design campaigns. The choice between these approaches depends on the availability of structural information about the biological target. dovepress.com

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. In this approach, the common chemical features responsible for biological activity are compiled into a pharmacophore model. For the this compound scaffold, a pharmacophore model would likely include:

A hydrogen bond donor (from the primary amine).

A hydrogen bond acceptor (from the carbonyl oxygen).

A positive ionizable feature (the tertiary amine of the piperidine ring).

Hydrophobic features corresponding to the carbon skeleton.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein is known. This method involves docking the ligand into the active site of the target to understand its binding mode and predict affinity. acs.org For example, in the design of inhibitors for 15-PGDH, structural analysis revealed that a piperidine amide headgroup makes crucial hydrogen bonds with key residues in the active site. acs.org If the target for this compound were known, SBDD could be used to rationally design modifications to the scaffold to enhance interactions with specific residues in the binding pocket, thereby improving potency and selectivity.

| Design Principle | Primary Requirement | Application to the Scaffold |

|---|---|---|

| Ligand-Based Drug Design (LBDD) | A set of active molecules (ligands) without a known receptor structure. | Generate a 3D pharmacophore model from the scaffold's key chemical features to screen for other molecules with a similar arrangement of features. |

| Structure-Based Drug Design (SBDD) | An experimentally determined 3D structure of the biological target (e.g., protein, enzyme). acs.org | Dock the scaffold into the target's binding site to visualize interactions and guide modifications that improve binding affinity and specificity. |

Virtual Screening and De Novo Design Strategies for Novel Analogs

Virtual Screening (VS) is a computational methodology used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. dovepress.com The this compound scaffold can be used as a starting point for a VS campaign. In a ligand-based approach, the scaffold's 2D structure can be used for similarity searching, or its 3D pharmacophore model can be used as a filter to find diverse compounds that share its key interaction features. researchgate.netmdpi.com In a structure-based approach, millions of compounds can be docked into the target's active site, and those with the best predicted binding scores are selected for further evaluation. dovepress.com

De Novo Design is an alternative strategy where novel molecular structures are built from scratch or by combining smaller molecular fragments directly within the constraints of a target's binding pocket. This approach is not limited by existing chemical libraries and has the potential to generate highly novel and optimized ligands. Algorithms can be used to "grow" a molecule atom-by-atom or fragment-by-fragment, optimizing its fit and interactions with the target protein at each step.

| Step | Virtual Screening Workflow Example |

|---|---|

| 1. Library Preparation | Select a large, diverse library of compounds (e.g., ZINC database, commercial vendor collections) and prepare them for screening (e.g., generating 3D conformers, assigning protonation states). nih.gov |

| 2. Query Definition | Use the this compound structure as a query for 2D similarity searching or generate a 3D pharmacophore model from it. |

| 3. Screening/Filtering | Apply the query to the compound library to retrieve a subset of molecules that meet the similarity or pharmacophore criteria. |

| 4. Docking (Optional) | If a target structure is available, dock the filtered hits into the binding site to predict binding modes and rank them by a scoring function. researchgate.net |

| 5. Hit Selection | Analyze the top-ranked compounds, applying further filters (e.g., ADMET properties, synthetic accessibility) to select a final set of candidates for experimental testing. |

Prediction of Molecular Interactions with Biological Macromolecules (e.g., protein-ligand docking)

Molecular docking is a cornerstone of structure-based drug design, aiming to predict the binding pose and affinity of a ligand to a specific biological target. nih.gov For this compound, docking studies would predict how it orients itself within a protein's active site and identify the specific non-covalent interactions that stabilize the complex.

Based on its chemical structure, the key interactions that would be analyzed include:

Hydrogen Bonds: The primary amine (-NH2) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These are often critical for anchoring a ligand in the binding site. acs.org

Electrostatic/Ionic Interactions: The tertiary amine in the piperidine ring can be protonated at physiological pH, allowing it to form a salt bridge or strong ionic interaction with acidic residues like aspartate or glutamate (B1630785) in the protein. nih.gov

Hydrophobic Interactions: The aliphatic carbons of the piperidine ring and the methyl groups of the acetamide (B32628) moiety can form favorable van der Waals interactions with nonpolar residues in the binding pocket.

Docking studies on structurally related 4-aminopiperidine (B84694) compounds have confirmed the importance of these interactions. For example, the aminopiperidine moiety of certain DPP-IV inhibitors forms a key salt bridge in the S1 pocket of the enzyme, while other parts of the molecule establish additional hydrogen bonds and hydrophobic contacts. nih.govnih.gov Docking simulations use scoring functions to estimate the binding free energy, allowing for the ranking of different poses and different molecules to prioritize the most promising candidates for synthesis and biological evaluation. dovepress.commdpi.com

| Functional Group of the Compound | Potential Molecular Interaction | Potential Interacting Protein Residue Type |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bond Donor | Aspartate, Glutamate, Serine, Threonine, Backbone Carbonyl |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine, Backbone Amide |

| Tertiary Piperidine Nitrogen | Ionic Interaction / Salt Bridge (if protonated) | Aspartate, Glutamate |

| Piperidine Ring (Aliphatic CH₂) | Hydrophobic / van der Waals Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| N,N-dimethyl Groups (-N(CH₃)₂) | Hydrophobic / van der Waals Interactions | Leucine, Isoleucine, Valine, Alanine |

Investigation of Molecular Interactions and Biological Target Engagement in Vitro and in Silico

In Vitro Receptor Binding and Functional Assays for Target Identification

There is currently no publicly available data on the in vitro receptor binding profile of 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide.

Specificity and Selectivity Profiling against Enzyme Families (e.g., Dipeptidyl Peptidases)

No studies have been published that profile the specificity and selectivity of this compound against enzyme families such as dipeptidyl peptidases.

Mechanism of Action Studies at the Molecular Level (e.g., Competitive vs. Allosteric Modulation)

Information regarding the molecular mechanism of action for this compound, including whether it acts as a competitive or allosteric modulator at any biological target, is not available in the public domain.

Cellular Permeability and Distribution Studies using In Vitro Cell Models (e.g., Caco-2)

No data from in vitro cell models, such as Caco-2 permeability assays, have been published for this compound. Therefore, its cellular permeability and distribution characteristics remain unknown.

Proteomic and Metabolomic Approaches for Identifying Off-Targets and Metabolic Pathways (in vitro)

There are no available proteomic or metabolomic studies that would identify potential off-targets or elucidate the in vitro metabolic pathways of this compound.

Applications as a Chemical Probe for Fundamental Biological Research

Due to the lack of characterization of its biological targets and mechanism of action, this compound has not been reported for use as a chemical probe in fundamental biological research.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Systematic Exploration of Substituent Effects on In Vitro Biological Activity

A systematic exploration of how different chemical groups (substituents) at various positions on the 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide scaffold affect its biological activity has not been documented. SAR studies typically involve synthesizing a series of analogs and evaluating their in vitro potency against a specific biological target. For this compound, there is no published data detailing the effects of modifying the aminopiperidine ring, the N,N-dimethylacetamide side chain, or the amino group. Such studies are crucial for identifying key pharmacophoric features and optimizing the compound's biological activity.

Influence of Stereochemistry on Molecular Recognition and Functional Activity

The 4-aminopiperidin moiety of this compound contains a chiral center if substituted at the 4-position, and the piperidine (B6355638) ring can exist in different chair conformations. The influence of stereochemistry on how this molecule interacts with biological targets (molecular recognition) and its resulting functional activity is a critical aspect of medicinal chemistry. However, there are no available studies that compare the biological activities of different stereoisomers of this compound or its derivatives. Such research is essential for understanding the three-dimensional requirements for its biological action.

Development and Validation of Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. The development and validation of robust QSAR models require a dataset of compounds with known and varied biological activities. Due to the lack of systematic SAR studies for this compound and its analogs, no specific QSAR models have been developed or validated for this chemical series. Such models would be invaluable for predicting the activity of new, unsynthesized derivatives and for guiding further drug design efforts.

Fragment-Based Lead Discovery (FBLD) and Scaffold Diversification Strategies

Fragment-based lead discovery is a drug discovery approach that starts with identifying small chemical fragments that bind to a biological target. These fragments are then grown or combined to create more potent lead compounds. There is no evidence in the scientific literature of this compound or its constituent fragments being used in an FBLD campaign. Furthermore, strategies for diversifying the core scaffold to explore new chemical space and improve properties have not been reported for this specific molecule.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity, Separation, and Characterization

Chromatography is a cornerstone for the separation and analysis of chemical compounds. For 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide, various high-performance liquid chromatography (HPLC) techniques are employed to ensure purity, conduct high-sensitivity analysis, and resolve stereoisomers.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for determining the purity of this compound and for quantifying it in the presence of any degradation products or synthesis-related impurities.

Method Development: The development of an effective HPLC method involves optimizing several parameters, including the choice of column, mobile phase composition, flow rate, and detector wavelength. A typical method for an amine-containing, polar compound like this compound would utilize a C18 stationary phase. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure adequate retention and sharp peak shapes. Due to the basic nature of the piperidine (B6355638) nitrogen, an acidic additive such as formic acid or trifluoroacetic acid is commonly used in the mobile phase to improve peak symmetry and reproducibility. Detection is typically performed using a UV detector at a low wavelength (e.g., 200-215 nm), as the molecule lacks a significant chromophore.

Method Validation: The developed method must be validated according to established guidelines to ensure it is fit for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Interactive Table 1: Summary of HPLC Method Validation Parameters

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |

| Precision (% RSD) | ||

| - Repeatability | ≤ 1.0% | 0.75% |

| - Intermediate Precision | ≤ 2.0% | 1.32% |

| LOD | Signal-to-Noise ≥ 3:1 | 0.3 µg/mL |

| LOQ | Signal-to-Noise ≥ 10:1 | 1.0 µg/mL |

| Specificity | No interference from blank/placebo | Passed |

For applications requiring the measurement of very low concentrations of this compound, such as in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. rsc.org

Methodology: An LC method similar to the one described for purity analysis is typically used, often with volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to ensure compatibility with the mass spectrometer. rsc.org The mass spectrometer is usually a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. In positive electrospray ionization (ESI+) mode, the compound readily forms a protonated molecular ion [M+H]⁺. This precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process provides exceptional specificity and reduces background noise. researchgate.net

For this compound (Molecular Weight: 185.27), the expected precursor ion would be at m/z 186.3. Hypothetical MRM transitions could be established by fragmenting this precursor ion to generate stable product ions.

Interactive Table 2: High-Sensitivity LC-MS/MS Method Parameters

| Parameter | Description |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 186.3 |

| Product Ions (Hypothetical) | m/z 114.1 (Piperidine fragment), m/z 72.1 (Acetamide fragment) |

| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |

| Linear Dynamic Range | 0.1 - 200 ng/mL |

Since this compound is a chiral molecule, distinguishing between its enantiomers can be crucial in research applications. Chiral chromatography is the primary technique used to separate and quantify enantiomers, allowing for the determination of enantiomeric excess (ee). google.com

Methodology: The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for resolving chiral amines and piperidine derivatives. nih.gov The separation can be performed under normal-phase or reversed-phase conditions. Normal-phase chromatography, using mobile phases like hexane/isopropanol or hexane/ethanol with a basic additive (e.g., diethylamine) to improve peak shape, is often effective for this class of compounds.

Interactive Table 3: Chiral HPLC Separation Parameters

| Parameter | Description |

| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) based |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (Hypothetical) | Enantiomer 1: 8.5 min, Enantiomer 2: 10.2 min |

| Resolution (Rs) | > 2.0 |

Spectroscopic Quantification Methods in Research Matrices

While chromatography is preferred for its specificity, spectroscopic methods like UV-Vis spectrophotometry can be used for rapid quantification in simple, well-defined research matrices where potential interfering substances are absent.

Methodology: This method relies on measuring the absorbance of a solution containing the compound at its wavelength of maximum absorbance (λmax). For this compound, which lacks a strong chromophore, the λmax is expected to be in the low UV region (~200-210 nm). A calibration curve is constructed by plotting the absorbance of several standard solutions of known concentration versus their concentration. The concentration of an unknown sample can then be determined from this curve. This method is best suited for analyzing relatively pure, high-concentration solutions, such as stock solutions prepared in a non-absorbing solvent.

Interactive Table 4: UV-Vis Spectrophotometry Calibration Data

| Concentration (µg/mL) | Absorbance at 205 nm |

| 10 | 0.112 |

| 20 | 0.225 |

| 40 | 0.448 |

| 60 | 0.670 |

| 80 | 0.895 |

| Linearity (r²) | 0.9992 |

Methodologies for Stability Studies in Research Solvents and Biological Buffers

Understanding the stability of this compound in various media is critical for ensuring the integrity of experimental results. Stability studies are designed to evaluate the impact of storage conditions, such as solvent, temperature, and time, on the compound's integrity. nih.gov

Methodology: A stability study involves preparing solutions of the compound in relevant research solvents (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol) and biological buffers (e.g., Phosphate-Buffered Saline (PBS)) at a known concentration. These solutions are then stored under controlled conditions (e.g., room temperature, 4°C, -20°C) for various durations. At specified time points, aliquots are withdrawn and analyzed using a validated, stability-indicating HPLC method, as described in section 7.1.1. The concentration of the parent compound is measured and compared to the initial concentration (T=0) to determine the percentage of degradation. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Interactive Table 5: Stability of this compound in Solution (7 Days)

| Storage Medium | Temperature | % Remaining (Parent Compound) | Observations |

| DMSO | Room Temp. | 99.5% | No significant degradation |

| Methanol | Room Temp. | 98.9% | Minor degradation observed |

| PBS (pH 7.4) | Room Temp. | 94.2% | Noticeable degradation |

| PBS (pH 7.4) | 4°C | 99.1% | Stable under refrigeration |

Future Research Directions and Emerging Opportunities

Integration with Artificial Intelligence and Machine Learning in Chemical Biology

The convergence of artificial intelligence (AI) and chemical biology offers a transformative approach to accelerating drug discovery. frontiersin.org For a molecule like 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide, AI and machine learning (ML) can be leveraged to predict biological activities, identify novel targets, and guide the design of next-generation analogs with superior properties.

Machine learning algorithms are adept at identifying complex patterns within large datasets of chemical structures and their associated biological activities. acs.org By representing the this compound structure as a molecular fingerprint or in a simplified notation like a SMILES string, supervised ML models can be trained to predict its potential interactions with a vast array of biological targets. stanford.edu For instance, a model trained on kinase inhibitors could predict the compound's likely affinity for various kinases, prioritizing it for specific experimental screening. stanford.edu Deep neural networks and other advanced architectures are particularly suited for these quantitative structure-activity relationship (QSAR) studies. tandfonline.com

| Target Class | Predicted Activity (Score) | Confidence Level | Rationale |

| Kinases | |||

| EGFR | Moderate (0.65) | High | Scaffold similarity to known EGFR inhibitors. |

| TRK | Low (0.21) | Medium | Lacks key pharmacophore features for TRK binding. |

| GPCRs | |||

| D2 Receptor | High (0.89) | High | Piperidine (B6355638) core is common in dopamine (B1211576) antagonists. |

| 5-HT2A Receptor | Moderate (0.72) | High | Scaffold present in several serotonin (B10506) receptor ligands. |

| Ion Channels | |||

| hERG | Low (0.15) | Medium | Low lipophilicity and specific structural motifs reduce risk. |

This interactive table presents hypothetical data from an AI/ML predictive model, illustrating how such a system would score the potential bioactivity of this compound against various biological targets.

Exploration of Multi-Targeting Approaches and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single therapeutic agent is designed to interact with multiple targets simultaneously. researchgate.net This multi-targeting approach is particularly valuable for treating complex, multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndromes.

The 4-aminopiperidine (B84694) scaffold within this compound is a key structural motif found in numerous approved drugs that act on a wide variety of biological targets. encyclopedia.pubresearchgate.netnih.gov This versatility suggests that the parent compound and its derivatives could be inherently suited for a polypharmacological approach. The piperidine ring provides a three-dimensional structure that can be adapted to fit into diverse binding pockets, from G-protein coupled receptors (GPCRs) to enzymes and ion channels. ccspublishing.org.cnthieme-connect.com

Future research should involve systematic screening of this compound against panels of related biological targets. For example, if initial activity is found against a specific serotonin receptor subtype, the compound should be tested against all other serotonin and dopamine receptors to build a comprehensive polypharmacological profile. Identifying a compound that modulates multiple, disease-relevant targets could lead to a therapeutic with enhanced efficacy or a synergistic effect that is unachievable with a single-target agent.

| Drug Name | Core Scaffold | Primary Target(s) | Therapeutic Area |

| Risperidone | Piperidine | D2, 5-HT2A Receptors | Antipsychotic |

| Fentanyl | Piperidine | µ-Opioid Receptor | Analgesic |

| Donepezil | Piperidine | Acetylcholinesterase (AChE) | Alzheimer's Disease |

| Loperamide | Piperidine | µ-Opioid Receptor (peripheral) | Antidiarrheal |

| Paroxetine | Piperidine | Serotonin Transporter (SERT) | Antidepressant |

This interactive table showcases the versatility of the piperidine scaffold by listing several well-known drugs that contain this core structure and their diverse biological targets and applications.

Rational Design of Chemically Modified Analogs for Enhanced Molecular Properties

Rational drug design, guided by an understanding of structure-activity relationships (SAR), is a cornerstone of modern medicinal chemistry. nih.gov The structure of this compound offers multiple points for chemical modification to systematically enhance its molecular properties, including potency, selectivity, and pharmacokinetics.

A systematic SAR exploration would involve modifying three key regions of the molecule:

The 4-Amino Group: This primary amine is a key interaction point, likely forming hydrogen bonds in a receptor's active site. It can be acylated, alkylated, or converted into other functional groups (e.g., sulfonamides) to probe the steric and electronic requirements of a target binding pocket.

The N,N-dimethylacetamide Moiety: This side chain influences solubility and can engage in additional interactions. Replacing it with different alkyl or aryl groups, or with alternative polar fragments, can modulate the compound's physicochemical properties and target affinity.

The Piperidine Ring: Introducing substituents onto the piperidine ring itself can restrict its conformational flexibility. thieme-connect.com This can lock the molecule into a more bioactive conformation, leading to increased potency and selectivity. Furthermore, blocking potential sites of metabolism (e.g., through fluorination) can improve the compound's metabolic stability and half-life. acs.org

Computational methods such as molecular docking can be used to predict how these modifications will affect binding to a target protein, allowing for the prioritization of the most promising analogs for synthesis and testing. nih.govresearchgate.net

| Analog ID | Modification | Rationale | Predicted IC₅₀ (nM) | Predicted LogP |

| Parent | None | Baseline | 250 | 1.2 |

| MOD-01 | Acetylation of 4-amino group | Remove H-bond donor, increase lipophilicity | >1000 | 1.8 |

| MOD-02 | Add 3-fluoro to piperidine ring | Block metabolism, potential H-bond acceptor | 120 | 1.4 |

| MOD-03 | Replace dimethylacetamide with cyclopropylamide | Introduce rigidity, explore hydrophobic pocket | 85 | 1.6 |

| MOD-04 | N-methylation of 4-amino group | Probe steric tolerance, alter basicity | 450 | 1.5 |

This interactive table provides a hypothetical example of a structure-activity relationship (SAR) study for this compound, outlining proposed modifications and their predicted impact on key molecular properties.

Potential Applications in Unexplored Chemical Space and Derivatization

Exploring novel chemical space is essential for discovering first-in-class therapeutics with unprecedented mechanisms of action. The this compound scaffold provides an excellent starting point for creating a diverse chemical library through strategic derivatization. nih.gov

The primary amine at the 4-position is a particularly versatile chemical handle. It can readily undergo a wide range of chemical reactions, including:

Amide and Sulfonamide Formation: Reacting the amine with a diverse library of carboxylic acids or sulfonyl chlorides can generate a large set of analogs with varied substituents.

Reductive Amination: Reaction with various aldehydes and ketones can introduce a wide array of alkyl groups, expanding the structural diversity.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides another route to analogs with different hydrogen-bonding capabilities.

By employing these derivatization strategies, a library of hundreds or thousands of unique compounds based on the core scaffold can be synthesized. researchgate.net This library can then be subjected to high-throughput screening against a broad range of biological assays. This unbiased approach maximizes the chances of uncovering completely unexpected biological activities, potentially identifying novel probes for unexplored biological pathways or hit compounds for new therapeutic targets.

| Reaction Type | Reagent Example | Product Functional Group | Potential Application |

| Acylation | Benzoyl Chloride | Benzamide | Probing aromatic interactions |

| Sulfonylation | Dansyl Chloride | Sulfonamide | Fluorescent labeling, probing larger pockets |

| Reductive Amination | Cyclohexanone | N-Cyclohexylamine | Increasing lipophilicity and steric bulk |

| Urea Formation | Phenyl Isocyanate | N-Phenylurea | Adding H-bond donors/acceptors |

This interactive table outlines potential derivatization strategies for the 4-amino group of the parent compound, showcasing how different chemical reactions can be used to explore new chemical space.

Q & A

Basic Questions

Q. What are the key safety precautions for handling 2-(4-Aminopiperidin-1-YL)-N,N-dimethylacetamide in the laboratory?

- Methodological Answer : Based on GHS classifications for structurally related acetamides, researchers should:

- Use PPE (nitrile gloves, chemical-resistant lab coats, and ANSI-approved eye protection) to avoid skin/eye contact.

- Employ local exhaust ventilation to minimize inhalation of aerosols or dust.

- Store the compound in a cool, dry place away from incompatible substances (e.g., strong oxidizers).

- Refer to SDS guidelines for emergency measures, including rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H and 13C NMR : Identify proton environments (e.g., piperidine ring protons, methyl groups) and carbon connectivity.

- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Detect functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bending).

- Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 254 nm) or TLC (silica gel, ethyl acetate/hexane eluent) .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : React 4-aminopiperidine with chloroacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine as a base to form the intermediate 2-chloro-N-(4-aminopiperidin-1-yl)acetamide.

- Step 2 : Perform dimethylamine substitution via nucleophilic acyl substitution in THF at 0–5°C, followed by quenching with ice-water and extraction.

- Purification : Column chromatography (silica gel, methanol/DCM gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test bases like DBU or K₂CO₃ to enhance nucleophilic substitution efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates. Evidence from thermophysical studies (e.g., dimethylacetamide mixtures) suggests solvent polarity impacts reaction kinetics .

- Temperature Control : Maintain sub-ambient temperatures (-10°C to 5°C) to suppress side reactions (e.g., over-alkylation).

- In Situ Monitoring : Use FT-IR or inline NMR to track reaction progress and adjust stoichiometry dynamically .

Q. What strategies resolve discrepancies in NMR data for this compound derivatives?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve overlapping signals caused by conformational exchange in the piperidine ring.

- COSY and HSQC Experiments : Assign proton-proton correlations and carbon-proton connectivity to distinguish regioisomers.

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. How do structural modifications to the piperidine ring affect the compound’s physicochemical properties?

- Methodological Answer :

- LogP Analysis : Introduce substituents (e.g., methyl, hydroxyl) to the piperidine ring and measure partition coefficients (octanol/water) to assess hydrophobicity.

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C for unmodified derivatives).

- Solubility Studies : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid to correlate ring modifications with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.